S-Pentylisothiourea
Overview
Description
S-Pentylisothiourea is an organosulfur compound belonging to the class of thiourea derivatives. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties . This compound, specifically, is characterized by the presence of a pentyl group attached to the isothiourea moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of S-Pentylisothiourea typically involves the condensation of an acid chloride with ammonium thiocyanate in an anhydrous acetone solution. The resulting isocyanate is then allowed to react with a heterocyclic amine, undergoing nucleophilic addition to form the desired isothiourea derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
S-Pentylisothiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfinic acids or sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
S-Pentylisothiourea has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis reactions, contributing to the development of new compounds with potential biological activities.
Biology: Its antibacterial and antioxidant properties make it a valuable compound for studying cellular processes and developing new therapeutic agents.
Medicine: Research has shown its potential in anticancer and anti-inflammatory treatments, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of S-Pentylisothiourea involves its interaction with molecular targets such as nitric oxide synthase. By inhibiting this enzyme, this compound can modulate the production of nitric oxide, a key signaling molecule involved in various physiological processes . This inhibition can lead to reduced inflammation and oxidative stress, contributing to its therapeutic effects.
Comparison with Similar Compounds
S-Pentylisothiourea is structurally similar to other thiourea derivatives, such as thiourea and S-Ethylisothiourea. the presence of the pentyl group in this compound imparts unique chemical and biological properties that distinguish it from its counterparts. For example:
Thiourea: Lacks the pentyl group and has different reactivity and biological activity profiles.
S-Ethylisothiourea: Contains an ethyl group instead of a pentyl group, resulting in variations in its mechanism of action and therapeutic potential.
These differences highlight the importance of structural modifications in determining the specific properties and applications of thiourea derivatives.
Properties
IUPAC Name |
pentyl carbamimidothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3,(H3,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLINEXLRZJOQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066587 | |
Record name | S-Pentylisothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20267-74-7 | |
Record name | Pentyl carbamimidothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20267-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidothioic acid, pentyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamimidothioic acid, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | S-Pentylisothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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